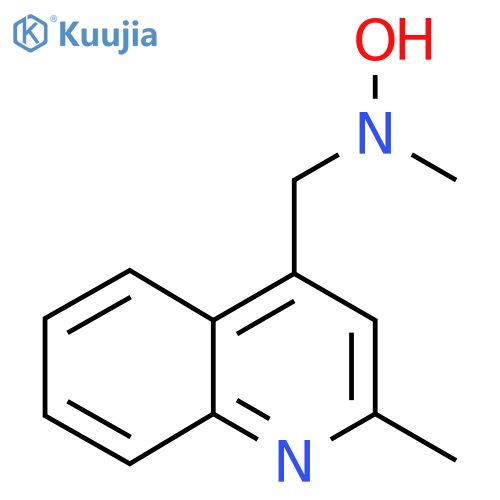Cas no 1505440-82-3 (N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine)

1505440-82-3 structure
商品名:N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine
N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine
- EN300-1800520
- N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
- 1505440-82-3
-
- インチ: 1S/C12H14N2O/c1-9-7-10(8-14(2)15)11-5-3-4-6-12(11)13-9/h3-7,15H,8H2,1-2H3
- InChIKey: VLXTWOWZUBOOLH-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1C=C(C)N=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800520-0.5g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-10.0g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 10g |
$3683.0 | 2023-06-03 | ||
| Enamine | EN300-1800520-0.05g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-0.1g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-2.5g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-1g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-10g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-0.25g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1800520-1.0g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1800520-5.0g |
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
1505440-82-3 | 5g |
$2485.0 | 2023-06-03 |
N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 関連文献
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
1505440-82-3 (N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine) 関連製品
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
